

HPLC method for purity analysis of N-(4-Nitrophenyl)acetamide

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Compound of Interest

Compound Name: *N*-(4-Nitrophenyl)acetamide

Cat. No.: B089526

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An effective High-Performance Liquid Chromatography (HPLC) method is crucial for determining the purity of **N-(4-Nitrophenyl)acetamide**, a key intermediate in the synthesis of various pharmaceutical compounds and other organic materials. This application note provides a detailed protocol for the purity analysis of **N-(4-Nitrophenyl)acetamide** using a reversed-phase HPLC (RP-HPLC) method with UV detection.

The described method is designed to be robust and reliable for quantifying **N-(4-Nitrophenyl)acetamide** and separating it from potential process-related impurities and degradation products.

Experimental Protocols

This section details the necessary equipment, reagents, and procedures to perform the purity analysis.

1. Apparatus and Equipment

- HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
- Data acquisition and processing software (e.g., Chromeleon™, Empower™).
- Analytical balance (0.01 mg readability).
- pH meter.

- Volumetric flasks, pipettes, and other standard laboratory glassware.
- Syringe filters (0.45 μm , PTFE or nylon).

2. Reagents and Materials

- **N-(4-Nitrophenyl)acetamide** reference standard (purity $\geq 99.5\%$).
- Acetonitrile (HPLC grade).
- Water (HPLC grade or Milli-Q®).
- Phosphoric acid (reagent grade).
- Methanol (HPLC grade).

3. Solution Preparation

- Mobile Phase A: HPLC grade water.
- Mobile Phase B: HPLC grade acetonitrile.
- Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio is recommended.
- Reference Standard Solution (100 $\mu\text{g/mL}$): Accurately weigh approximately 10 mg of the **N-(4-Nitrophenyl)acetamide** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. This stock solution can be further diluted to a suitable working concentration.
- Sample Solution (100 $\mu\text{g/mL}$): Accurately weigh approximately 10 mg of the **N-(4-Nitrophenyl)acetamide** sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

4. Chromatographic Conditions

The following conditions are a robust starting point for the analysis. Method optimization may be required depending on the specific HPLC system and impurities present.

Parameter	Recommended Condition
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	A: Water with 0.1% Phosphoric Acid B: Acetonitrile with 0.1% Phosphoric Acid
Gradient	0-15 min: 40% B 15-20 min: 40-80% B 20-25 min: 80% B 25-26 min: 80-40% B 26-30 min: 40% B
Flow Rate	1.0 mL/min
Column Temp.	30 °C
Detection	UV at 265 nm
Injection Vol.	10 µL
Run Time	30 minutes

Data Presentation

The purity of the **N-(4-Nitrophenyl)acetamide** sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

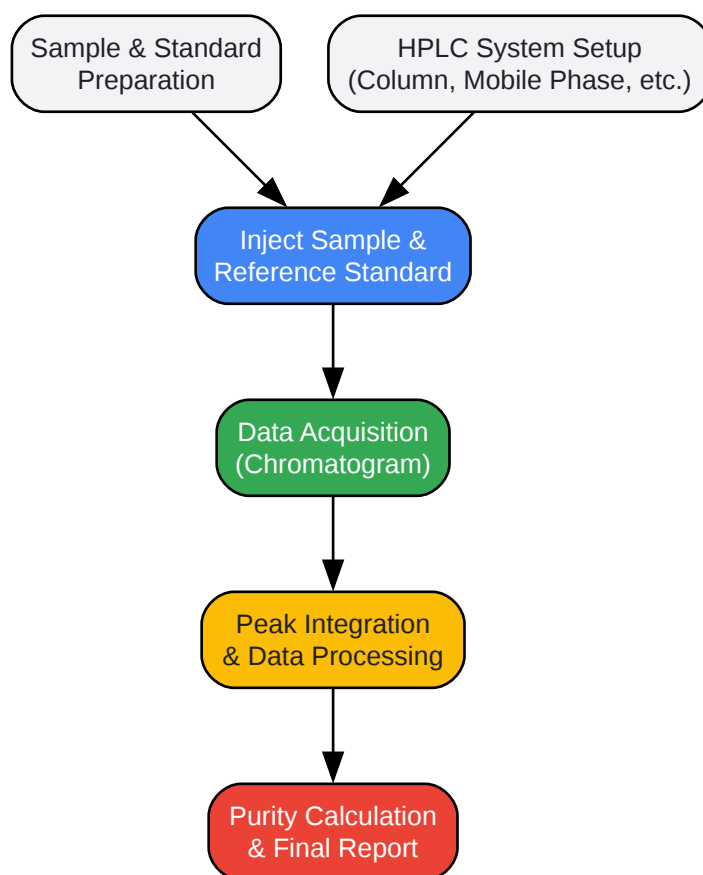
Table 1: Example Chromatographic Data Summary

Compound Name	Retention Time (min)	Peak Area (mAU*s)	Area %
Impurity 1	4.8	15.2	0.15
N-(4-Nitrophenyl)acetamide	8.2	10050.5	99.70
Impurity 2	11.5	10.1	0.10
Impurity 3	14.1	5.1	0.05
Total	10080.9	100.00	

Note: The data presented above is illustrative. Actual retention times and peak areas will vary based on the specific sample and analytical setup.

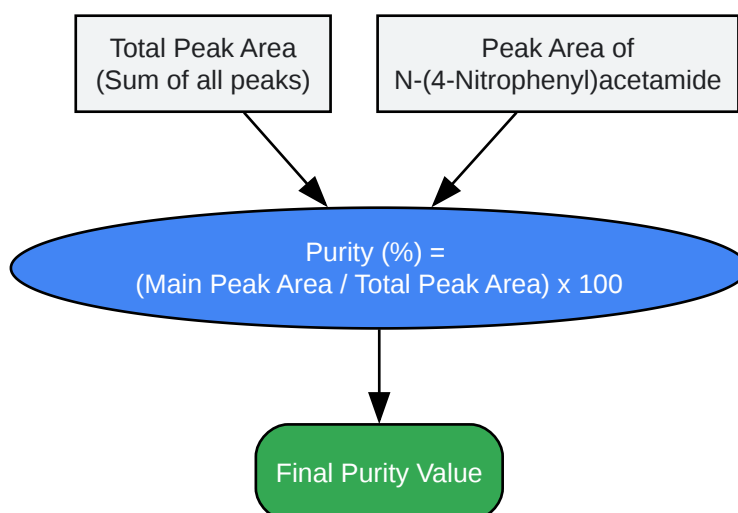
Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the HPLC purity analysis of **N-(4-Nitrophenyl)acetamide**.



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Caption: Experimental workflow for HPLC purity analysis.



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Caption: Logic for purity calculation from peak areas.

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